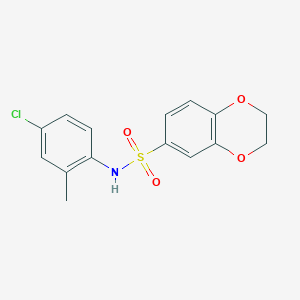
2-(2-naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate is a synthetic organic compound that belongs to the class of nitrobenzoate derivatives. It is characterized by its yellow crystalline appearance and is primarily used in scientific research. The compound is known for its stability and unique chemical properties, making it valuable in various fields of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate typically involves the reaction between 2-naphthol and 4-nitro-3-methylbenzoyl chloride in the presence of a base catalyst such as sodium bicarbonate or pyridine. The reaction proceeds as follows:
- Dissolve 2-naphthol in an organic solvent like chloroform.
- Add 4-nitro-3-methylbenzoyl chloride to the solution.
- Introduce the base catalyst to facilitate the reaction.
- The reaction mixture is stirred at room temperature until the formation of the yellow solid product.
- The product is then purified by recrystallization.
Industrial Production Methods: While the laboratory synthesis is well-documented, industrial production methods may involve scaling up the reaction with optimized conditions to ensure higher yields and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinones under specific conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Sodium hydroxide, ethanol.
Major Products:
Oxidation: Formation of amine derivatives.
Reduction: Formation of quinones.
Substitution: Formation of substituted esters.
Applications De Recherche Scientifique
2-(2-Naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo nucleophilic substitution also allows it to modify biomolecules, potentially altering their function.
Comparaison Avec Des Composés Similaires
2-Naphthyl 4-nitrobenzoate: Lacks the methyl group, resulting in different chemical properties.
2-Naphthyl 3-methylbenzoate: Lacks the nitro group, affecting its reactivity and applications.
4-Nitro-3-methylbenzoyl chloride: A precursor in the synthesis of the target compound.
Uniqueness: 2-(2-Naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate is unique due to the presence of both the naphthyl and nitro groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
(2-naphthalen-2-yl-2-oxoethyl) 3-methyl-4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5/c1-13-10-17(8-9-18(13)21(24)25)20(23)26-12-19(22)16-7-6-14-4-2-3-5-15(14)11-16/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOUGLDIMQNCSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OCC(=O)C2=CC3=CC=CC=C3C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-methylphenyl)propanamide](/img/structure/B5843900.png)

![3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-((E)-1-{3-[(2,4-DICHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)PROPANOHYDRAZIDE](/img/structure/B5843912.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethylbenzamide](/img/structure/B5843941.png)
![2-[(2-chloro-3-phenyl-2-propen-1-yl)(propyl)amino]ethanol](/img/structure/B5843949.png)
![{3,5-dichloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5843950.png)

![4,5-bis(4-methoxyphenyl)-2-{[(E)-piperidin-1-ylmethylidene]amino}furan-3-carbonitrile](/img/structure/B5843983.png)
![2-[(2-fluorobenzoyl)amino]-5-phenyl-3-thiophenecarboxylic acid](/img/structure/B5843991.png)

![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5844000.png)

